molecular formula C18H25N7O B6446040 1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2640956-46-1

1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6446040
CAS No.: 2640956-46-1
M. Wt: 355.4 g/mol
InChI Key: WDJZCKGVQOLVOR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, a pyridazine ring, and a pyrazole ring, all of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the heterocyclic rings through cyclization reactions, followed by functionalization of the rings . For example, a related compound was synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the pyridazine ring is known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it is likely to have a relatively high molecular weight due to the presence of multiple rings . Its solubility in various solvents would depend on the specific functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it is used as a pharmaceutical, it would need to be tested for toxicity and side effects .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

Properties

IUPAC Name

1-piperidin-1-yl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c26-18(24-8-2-1-3-9-24)15-22-11-13-23(14-12-22)16-5-6-17(21-20-16)25-10-4-7-19-25/h4-7,10H,1-3,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJZCKGVQOLVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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